4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine
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Overview
Description
4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine is a compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a triazolopyrazine core fused with a morpholine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2,4-triazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The starting materials are typically commercially available and inexpensive, which makes the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the inhibition or activation of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazine: Shares the triazolopyrazine core but lacks the morpholine ring.
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazine: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine is unique due to the presence of both the triazolopyrazine core and the morpholine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-15-9(7-11-1)12-13-10(15)8-14-3-5-16-6-4-14/h11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGCSXOGECCFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CN3CCOCC3)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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